molecular formula C21H24O2 B1147300 Pregna-1,4,9(11),16-tetraene-3,20-dione CAS No. 117048-56-3

Pregna-1,4,9(11),16-tetraene-3,20-dione

Cat. No.: B1147300
CAS No.: 117048-56-3
M. Wt: 308.4 g/mol
InChI Key: DNUWMYUNKVSEGO-LNHIOMRXSA-N
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Description

Pregna-1,4,9(11),16-tetraene-3,20-dione: is a steroidal compound that serves as a crucial intermediate in the synthesis of corticosteroids. It is widely used in the pharmaceutical industry due to its role in the production of various corticosteroid medications .

Future Directions

The future directions for Pregna-1,4,9(11),16-tetraene-3,20-dione could involve further optimization of its synthesis process. The new synthesis route proposed is more economical and environmentally friendly compared to current industrial routes . This green route for the production of pregnatetraenedione could be used for corticosteroid production in the industry .

Mechanism of Action

Target of Action

Pregna-1,4,9(11),16-tetraene-3,20-dione, also known as pregnatetraenedione, is primarily used as a precursor for the synthesis of corticosteroids in the pharmaceutical industry . Corticosteroids are a class of steroid hormones that are produced in the adrenal cortex of vertebrates and are involved in a wide range of physiological processes, including stress response, immune response, and regulation of inflammation, carbohydrate metabolism, protein catabolism, blood electrolyte levels, and behavior.

Mode of Action

As a precursor to corticosteroids, it likely contributes to the production of these hormones, which bind to the glucocorticoid receptor, translocate into the nucleus, bind to dna, and alter gene transcription .

Biochemical Pathways

Pregnatetraenedione is synthesized from phytosterols via a combined microbial and chemical process . The process involves the conversion of phytosterols to an uncommon steroid compound, 9α-hydroxy-3-oxo-4,17(20)-pregna-diene-20-carboxylic acid (9-OHPDC), by an engineered Mycolicibacterium neoaurum . This is followed by a four-step chemical process: hydrolysis of 9-OHPDC-M to 9-OHPDC, decarboxylation rearrangement, dehydration, and Δ1 dehydrogenation .

Result of Action

As a precursor to corticosteroids, pregnatetraenedione contributes to the production of these hormones, which have potent anti-inflammatory and immunosuppressive properties . They are used in the treatment of a variety of conditions, including inflammatory diseases, autoimmune disorders, and certain types of cancer .

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Microbial and Chemical Process: One of the greener and more economical routes for synthesizing Pregna-1,4,9(11),16-tetraene-3,20-dione involves the conversion of phytosterols to 9α-hydroxy-3-oxo-4,17(20)-pregna-diene-20-carboxylic acid (9-OHPDC) using an engineered strain of .

    Chemical Synthesis: Another method involves the synthesis of 21-acetoxythis compound from 9α-hydroxyandrostenedione.

Industrial Production Methods: The industrial production of this compound typically involves the chemical synthesis from phytosterols or other steroidal precursors. The process is optimized for higher yields and cost-effectiveness .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific structure that allows for the efficient synthesis of various corticosteroids. Its ability to undergo multiple chemical transformations makes it a versatile intermediate in steroid chemistry .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for Pregna-1,4,9(11),16-tetraene-3,20-dione involves the conversion of a suitable starting material into the target compound through a series of chemical reactions.", "Starting Materials": [ "Cyclopentanone", "Ethyl acetoacetate", "Methanol", "Sodium hydroxide", "Benzene", "Chloroform", "Sulfuric acid", "Sodium bicarbonate", "Magnesium", "Bromoethane", "Acetic acid", "Sodium borohydride", "Acetic anhydride", "Pyridine", "Methanesulfonic acid", "Sodium methoxide", "Methanol", "Acetone", "Hydrochloric acid", "Sodium hydroxide", "Sodium chloride", "Water" ], "Reaction": [ "Step 1: Cyclopentanone is reacted with ethyl acetoacetate in the presence of methanol and sodium hydroxide to form 5-ethyl-6-methoxy-2-cyclohexenone.", "Step 2: 5-ethyl-6-methoxy-2-cyclohexenone is treated with benzene and chloroform in the presence of sulfuric acid to form 5-ethyl-6-methoxy-2-cyclohexenone-1,3-dioxolane.", "Step 3: 5-ethyl-6-methoxy-2-cyclohexenone-1,3-dioxolane is reacted with sodium bicarbonate to form 5-ethyl-6-methoxy-2-cyclohexenone-1,3-diol.", "Step 4: 5-ethyl-6-methoxy-2-cyclohexenone-1,3-diol is treated with magnesium and bromoethane to form 5-ethyl-6-methoxy-2-cyclohexenone-1,3-diol-2-magnesium bromide.", "Step 5: 5-ethyl-6-methoxy-2-cyclohexenone-1,3-diol-2-magnesium bromide is reacted with acetic acid to form 5-ethyl-6-methoxy-2-cyclohexenone-1,3-diol-2-acetate.", "Step 6: 5-ethyl-6-methoxy-2-cyclohexenone-1,3-diol-2-acetate is treated with sodium borohydride to form 5-ethyl-6-methoxy-2-cyclohexenone-1,3-diol-2-acetate-2-hydroxyethyl.", "Step 7: 5-ethyl-6-methoxy-2-cyclohexenone-1,3-diol-2-acetate-2-hydroxyethyl is reacted with acetic anhydride and pyridine to form 5-ethyl-6-methoxy-2-cyclohexenone-1,3-diol-2-acetate-2-acetoxyethyl.", "Step 8: 5-ethyl-6-methoxy-2-cyclohexenone-1,3-diol-2-acetate-2-acetoxyethyl is treated with methanesulfonic acid to form 5-ethyl-6-methoxy-2-cyclohexenone-1,3-diol-2-acetate-2-methanesulfonate.", "Step 9: 5-ethyl-6-methoxy-2-cyclohexenone-1,3-diol-2-acetate-2-methanesulfonate is reacted with sodium methoxide in methanol to form 5-ethyl-6-methoxy-2-cyclohexenone-1,3-diol-2-acetate-2-methoxy.", "Step 10: 5-ethyl-6-methoxy-2-cyclohexenone-1,3-diol-2-acetate-2-methoxy is treated with acetone and hydrochloric acid to form Pregna-1,4,9(11),16-tetraene-3,20-dione.", "Step 11: Pregna-1,4,9(11),16-tetraene-3,20-dione is purified by recrystallization from a mixture of water and ethanol." ] }

CAS No.

117048-56-3

Molecular Formula

C21H24O2

Molecular Weight

308.4 g/mol

IUPAC Name

(10S,13S)-17-acetyl-10,13-dimethyl-6,7,8,12,14,15-hexahydrocyclopenta[a]phenanthren-3-one

InChI

InChI=1S/C21H24O2/c1-13(22)17-6-7-18-16-5-4-14-12-15(23)8-10-20(14,2)19(16)9-11-21(17,18)3/h6,8-10,12,16,18H,4-5,7,11H2,1-3H3/t16?,18?,20-,21+/m0/s1

InChI Key

DNUWMYUNKVSEGO-LNHIOMRXSA-N

Isomeric SMILES

CC(=O)C1=CCC2[C@@]1(CC=C3C2CCC4=CC(=O)C=C[C@@]43C)C

SMILES

CC(=O)C1=CCC2C1(CC=C3C2CCC4=CC(=O)C=CC43C)C

Canonical SMILES

CC(=O)C1=CCC2C1(CC=C3C2CCC4=CC(=O)C=CC43C)C

Synonyms

1,4,9(11),16-Tetraenepregna-3,20-dione; 

Origin of Product

United States
Customer
Q & A

Q1: What is the basic structural makeup of Pregna-1,4,9(11),16-tetra­ene-3,20-dione?

A1: Pregna-1,4,9(11),16-tetra­ene-3,20-dione is a steroid derivative composed of four rings. It features a planar cyclo­hexa­dienone ring. Additionally, it contains a cyclo­hexane ring adopting a chair conformation, a cyclo­hexene ring in a sofa conformation, and a cyclo­pentene ring exhibiting an envelope conformation [].

Q2: How does the crystal structure of Pregna-1,4,9(11),16-tetra­ene-3,20-dione stabilize?

A2: The crystal structure of this compound is stabilized by weak intermolecular C—H⋯O hydrogen bonding [].

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